molecular formula C21H23N3O3 B3514211 N-[2-methoxy-5-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzyl]butanamide

N-[2-methoxy-5-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzyl]butanamide

Cat. No.: B3514211
M. Wt: 365.4 g/mol
InChI Key: JQGGHKQIDUBNDP-UHFFFAOYSA-N
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Description

N-[2-methoxy-5-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzyl]butanamide is a complex organic compound with a unique structure that includes a phthalazinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methoxy-5-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzyl]butanamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the condensation of 2-methoxy-5-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzaldehyde with butanamide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-methoxy-5-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzyl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

N-[2-methoxy-5-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzyl]butanamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may have potential as a biochemical probe or as a lead compound for drug discovery, particularly in targeting specific enzymes or receptors.

    Medicine: Research into its pharmacological properties could reveal potential therapeutic applications, such as anti-inflammatory or anticancer activities.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[2-methoxy-5-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzyl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-methoxy-5-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzyl]acetamide
  • N-[2-methoxy-5-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzyl]propionamide

Uniqueness

N-[2-methoxy-5-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzyl]butanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its phthalazinone moiety, combined with the butanamide group, allows for versatile reactivity and potential interactions with various biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[[2-methoxy-5-(3-methyl-4-oxophthalazin-1-yl)phenyl]methyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3/c1-4-7-19(25)22-13-15-12-14(10-11-18(15)27-3)20-16-8-5-6-9-17(16)21(26)24(2)23-20/h5-6,8-12H,4,7,13H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQGGHKQIDUBNDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NCC1=C(C=CC(=C1)C2=NN(C(=O)C3=CC=CC=C32)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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